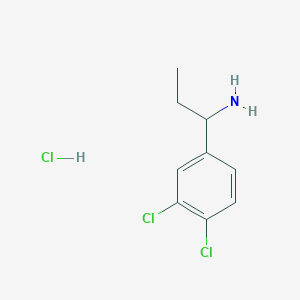
1-(bromomethyl)-4-methyl-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-4-methyl-2-nitrobenzene, commonly referred to as BMN, is an organic compound belonging to the class of aromatic nitro compounds. It is a colorless, volatile liquid with a boiling point of 152 °C and a melting point of -9 °C. BMN has a molecular formula of C7H7BrNO2 and a molecular weight of 214.08 g/mol. BMN is an important intermediate in organic synthesis and has been used extensively in the research and development of new pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
BMN has been used extensively in scientific research applications, such as the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. BMN has also been used to synthesize a variety of heterocyclic compounds, such as quinolines and pyridines, as well as other compounds with potential applications in the medical and agricultural fields. BMN has also been used in the synthesis of polymers, dyes, and catalysts.
Mechanism of Action
The mechanism of action of BMN is not fully understood. However, it is believed that the nitro group of BMN reacts with an electron-rich aromatic ring to form an intermediate, which can then be further transformed into a variety of products. Additionally, the bromine atom in BMN is thought to act as a catalyst in the reaction, allowing for the formation of a variety of products.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMN are not well understood. However, it is believed that BMN may have potential applications in the medical and agricultural fields due to its ability to form a variety of products. Additionally, BMN has been shown to have antimicrobial activity against a variety of bacteria and fungi, and it has been suggested that BMN may have potential applications in the treatment of infectious diseases.
Advantages and Limitations for Lab Experiments
BMN has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is a volatile liquid, which makes it easy to handle and store. However, BMN is also highly toxic and should be handled with caution. Additionally, BMN is highly flammable and should be stored in a cool, dry place.
Future Directions
There are several potential future directions for research on BMN. One potential area of research is the development of new synthetic methods for the synthesis of BMN and related compounds. Additionally, research could focus on the development of new applications for BMN, such as in the synthesis of pharmaceuticals and agrochemicals. Research could also focus on the mechanism of action of BMN and the biochemical and physiological effects of BMN. Finally, research could focus on the development of safer methods for handling and storing BMN.
Synthesis Methods
BMN can be synthesized using a variety of methods. The most commonly used method is the Sandmeyer reaction, which involves the reaction of a halogenated aromatic compound with an aryl diazonium salt in the presence of a base. This reaction produces an aryl bromide, which can then be nitrated to form BMN. Other methods of synthesis include the reaction of an aryl halide with a nitroalkene, the reaction of an aryl halide with a diazonium salt, and the reaction of an aryl halide with an alkyl nitrite.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(bromomethyl)-4-methyl-2-nitrobenzene involves the bromination of toluene followed by nitration of the resulting bromotoluene.", "Starting Materials": [ "Toluene", "Bromine", "Concentrated sulfuric acid", "Concentrated nitric acid" ], "Reaction": [ "Bromination of toluene using bromine and concentrated sulfuric acid to yield 4-bromotoluene", "Nitration of 4-bromotoluene using concentrated nitric acid to yield 1-(bromomethyl)-4-methyl-2-nitrobenzene" ] } | |
CAS RN |
503856-32-4 |
Molecular Formula |
C8H8BrNO2 |
Molecular Weight |
230.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



